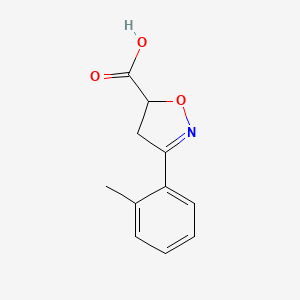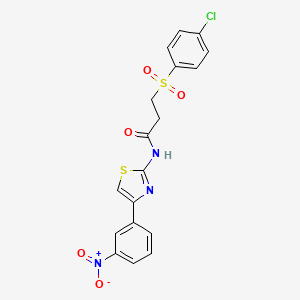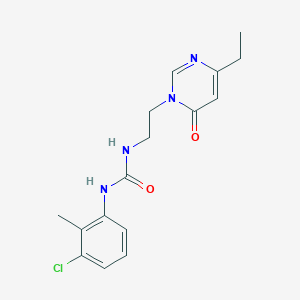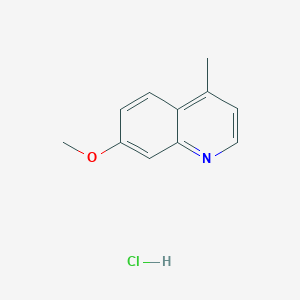![molecular formula C10H13ClN2O B2930804 5-Chloro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine CAS No. 2199367-53-6](/img/structure/B2930804.png)
5-Chloro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-Chloro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine” is a versatile chemical compound with a unique structure. It holds immense potential in scientific research and finds applications in various fields like medicinal chemistry. The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups is an important area of research. Several methodologies for the introduction of various bio-relevant functional groups to pyridine have been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported .Molecular Structure Analysis
The molecular structure of “5-Chloro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine” is characterized by a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members. The pyrrolidine ring is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Kinase Inhibition
5-Chloro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine: is structurally related to compounds used in medicinal chemistry, particularly as kinase inhibitors. For example, pexidartinib, a drug approved for the treatment of tenosynovial giant cell tumor (TGCT), acts by inhibiting receptor tyrosine kinases like CSF-1R, c-Kit, and Flt-3 . The compound’s structure allows it to form complex H-bonded frameworks, which are crucial for its biological activity.
Crystallography: Structure Determination
The compound’s derivatives have been used in crystallography to determine the crystal structure of pharmaceuticals. Understanding the crystal structure is vital for assessing the stability, solubility, and formulation of pharmaceuticals .
Synthetic Chemistry: Flow Synthesis
In synthetic chemistry, related methylpyridines have been synthesized using a continuous flow setup. This method is greener and more efficient than conventional batch reactions, and it’s likely that 5-Chloro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine could be synthesized using similar techniques .
Green Chemistry: α-Methylation
The α-methylation of substituted pyridines, to which our compound is related, can be achieved in a greener fashion using flow chemistry. This process is important for producing chemicals with high selectivity and yield, reducing waste and improving safety .
Pharmaceutical Formulation: Hydrate Formation
The compound’s ability to form hydrates is significant in pharmaceutical formulation. Hydrates can affect the pharmacokinetics and stability of drugs. The study of hydrate formation is essential for developing robust formulations .
Drug Development: Physicochemical Properties
Knowledge of the intermolecular interactions and crystal structure of related compounds aids in the investigation of biological and physicochemical properties. This information is crucial for drug development, as it influences drug design and optimization .
Mecanismo De Acción
Target of Action
The compound contains a pyrrolidine ring , which is a common scaffold in medicinal chemistry and is known to interact with various biological targets.
Mode of Action
Compounds containing a pyrrolidine ring are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
Pyrrolidine-containing compounds are known to influence a wide range of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The presence of a pyrrolidine ring can influence these properties, as it can enhance the three-dimensional coverage of the molecule .
Result of Action
Propiedades
IUPAC Name |
5-chloro-2-(1-methylpyrrolidin-3-yl)oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-13-5-4-9(7-13)14-10-3-2-8(11)6-12-10/h2-3,6,9H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KECWIVJZAOUDOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)OC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-bromo-1-cyclopentyl-4-fluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B2930721.png)

![ethyl 4-(2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2930728.png)





![(1R,6R,7R)-2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B2930738.png)
![2-(4-chlorophenoxy)-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2930740.png)

![3,5-dimethyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2930742.png)
![2-[(3E)-3-{[(2-chloro-6-fluorophenyl)methoxy]imino}-1-(dimethylamino)propylidene]propanedinitrile](/img/structure/B2930743.png)
![4-(1-[1,2,4]Triazolo[1,5-a]pyrimidin-7-ylethoxy)benzenecarbonitrile](/img/structure/B2930744.png)